molecular formula C12H24O6 B15478991 Decanedioic acid;ethane-1,2-diol CAS No. 25037-32-5

Decanedioic acid;ethane-1,2-diol

Cat. No.: B15478991
CAS No.: 25037-32-5
M. Wt: 264.31 g/mol
InChI Key: DDLKPTZZDDZLQN-UHFFFAOYSA-N
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Description

Ethane-1,2-diol (ethylene glycol, HOCH₂CH₂OH) is a vicinal diol widely used as a solvent, antifreeze, and precursor in organic synthesis. Its two adjacent hydroxyl groups enable strong hydrogen bonding, conferring high boiling points (197.3°C) and hygroscopicity . Recent studies highlight its role in deep eutectic solvents (DES), nanoparticle synthesis, and biochemical pathways. For instance, choline chloride:ethane-1,2-diol DES exhibits superior extraction efficiency for phenolic acids and hydrolyzable tannins compared to other diol-based solvents . Thus, this article centers on ethane-1,2-diol and its comparison with structurally similar diols.

Properties

CAS No.

25037-32-5

Molecular Formula

C12H24O6

Molecular Weight

264.31 g/mol

IUPAC Name

decanedioic acid;ethane-1,2-diol

InChI

InChI=1S/C10H18O4.C2H6O2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h1-8H2,(H,11,12)(H,13,14);3-4H,1-2H2

InChI Key

DDLKPTZZDDZLQN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O.C(CO)O

Related CAS

25037-32-5
9041-83-2

Origin of Product

United States

Comparison with Similar Compounds

Solvent Efficacy in Deep Eutectic Solvents (DES)

Ethane-1,2-diol is a key hydrogen bond donor (HBD) in DES. Its performance in extracting bioactive compounds surpasses other diols:

  • Choline chloride:ethane-1,2-diol (1:3) achieved optimal extraction of gallic acid (phenolic acid) and hydrolyzable tannins (HT) from plant materials, outperforming DES with lactic acid, levulinic acid, or glycerol .
  • Water content significantly impacts DES efficiency. For HT extraction, 30% water in choline chloride:ethane-1,2-diol (1:2) yielded higher HT content than 10% or 50% water, likely due to balanced polarity and viscosity .

Table 1: Extraction Efficiency of Diol-Based DES

DES Composition (Choline Chloride:HBD) Optimal Water Content (v/v) Target Compound Yield (%) Reference
Ethane-1,2-diol (1:3) 40% Gallic acid High
Ethane-1,2-diol (1:2) 30% Hydrolyzable tannins 86.01
Propane-1,2-diol (1:2) 30% Hydrolyzable tannins Moderate
Catalytic Oxidation Behavior

Ethane-1,2-diol undergoes selective oxidation to α-hydroxycarboxylates (e.g., glycolic acid) using Au/C catalysts under mild conditions (343–363 K, 300 kPa O₂). Comparatively:

  • Propane-1,2-diol oxidizes to lactic acid with similar selectivity (90–100%) but exhibits racemization in optically active forms, suggesting steric effects influence reaction pathways .
  • Butane-1,4-diol shows lower reactivity due to reduced proximity of hydroxyl groups, hindering chelation to catalytic sites .

Table 2: Catalytic Oxidation of Vicinal Diols

Diol Catalyst Conversion (%) Selectivity (%) Product Reference
Ethane-1,2-diol Au/C 80–94 90–100 Glycolic acid
Propane-1,2-diol Au/C 85–90 90–100 Lactic acid
Butane-1,4-diol Au/C <50 <70 Succinic acid
Conformational Stability and Spectroscopic Analysis

Ethane-1,2-diol exhibits two dominant conformers (0 and 0′) stabilized by intramolecular hydrogen bonds. Computational studies (B3LYP functional) reveal:

  • trans-Cyclohexane-1,2-diol has higher conformational rigidity due to steric constraints, whereas ethane-1,2-diol’s flexibility allows rapid interconversion .
  • Generalized gradient approximation (GGA) functionals (e.g., BP86) overestimate the stability of ethane-1,2-diol’s primed conformers compared to hybrid functionals .
Complexation with Metal Ions

The vicinal hydroxyl groups of ethane-1,2-diol promote di-ester formation with stannate ions (Sn(OH)₆²⁻), shifting NMR signals by ~32 ppm. In contrast, propane-1,3-diol forms mono-ester complexes due to non-adjacent hydroxyls, highlighting the role of geometry in ligand-metal interactions .

Q & A

Q. How reliable are ethane-1,2-diol-induced CaOx deposition models for studying human nephrolithiasis?

  • Validation : Correlate renal CaOx crystal morphology (SEM imaging) and urinary biomarkers (osteopontin, Tamm-Horsfall protein) between animal models and human patients. Adjust dosing regimens to mimic clinical oxalate excretion rates .

Methodological Notes

  • Synthesis Optimization : For chiral diols (e.g., (R)-1-(2-chlorophenyl)ethane-1,2-diol), use UV-irradiated titania catalysts in methanol to enhance enantioselectivity (>90% ee) .
  • Toxicity Screening : Assess oxidative stress via kidney SOD, CAT, and GSH levels in ethane-1,2-diol-treated models. Co-treatment with TGME extract reverses antioxidant depletion .

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